molecular formula C9H14N2O2 B2989988 ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate CAS No. 1006348-52-2

ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate

Cat. No.: B2989988
CAS No.: 1006348-52-2
M. Wt: 182.223
InChI Key: LBFSCNXEVWPLTQ-UHFFFAOYSA-N
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Description

Ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate is an ester derivative featuring a pyrazole ring substituted with a methyl group at the 3-position and a propanoate ethyl ester side chain. Pyrazole derivatives are widely utilized in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and ability to act as ligands or bioactive scaffolds.

Properties

IUPAC Name

ethyl 3-(3-methylpyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-3-13-9(12)5-7-11-6-4-8(2)10-11/h4,6H,3,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFSCNXEVWPLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C=CC(=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1H-pyrazole with ethyl acrylate under basic conditions. The reaction proceeds through a Michael addition followed by cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

The pyrazole ring’s substituents critically influence physicochemical properties and reactivity:

Compound Substituents on Pyrazole Key Properties/Effects References
Ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate 3-methyl Electron-donating methyl enhances ring stability; ethyl ester increases lipophilicity.
Ethyl 3-methoxy-4-nitro-1H-pyrazole-1-propanoate 3-methoxy, 4-nitro Nitro (electron-withdrawing) reduces stability; methoxy enhances solubility.
Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate 4-iodo Iodo substituent enables radio-labeling or crystallography (heavy atom effect).
Ethyl 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)propanoate 3-methyl, 4-iodo Combines methyl’s stability with iodine’s utility in medicinal chemistry.
Methyl 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate 5-methyl, 3-nitro Nitro group increases reactivity (e.g., reduction to amines).

Key Insights :

  • Electron-donating groups (e.g., methyl) improve thermal stability and reduce ring reactivity, favoring applications in long-term storage or stepwise synthesis .
  • Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, making these compounds reactive intermediates for further functionalization .
  • Halogenated derivatives (e.g., iodo) are pivotal in radiopharmaceuticals or structural studies via X-ray crystallography .
Ester Group Variations

The ester moiety (ethyl vs. methyl) impacts hydrolysis rates and lipophilicity:

Compound Ester Group Hydrolysis Rate Lipophilicity (LogP)* Applications References
This compound Ethyl Slow Moderate (~1.5–2.0) Pro-drugs, sustained-release agents.
Methyl analogs (e.g., ) Methyl Fast Lower (~1.0–1.5) Labile intermediates, rapid hydrolysis.

Note: *Estimated based on structural analogs. Ethyl esters generally exhibit slower hydrolysis than methyl esters due to steric hindrance, enhancing their utility in pro-drug formulations .

Insights :

  • High-yield reactions (e.g., 93% in ) often employ polar aprotic solvents (MeCN) and optimized stoichiometry.
  • Longer reaction times (e.g., 20 h in ) may be required for urea or ketone derivatives.

Biological Activity

Ethyl 3-(3-methyl-1H-pyrazol-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₁N₃O₂
  • Molecular Weight : 181.20 g/mol
  • CAS Number : [Not available]

The compound features a pyrazole ring, which is known for its ability to interact with various biological targets, enhancing its potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Preliminary studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration as an antimicrobial agent .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cancer progression .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cancer cell survival and proliferation.
  • Receptor Interaction : It could interact with specific receptors involved in cellular signaling pathways, modulating various biological responses .

Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, indicating the effectiveness of the compound compared to standard antibiotics.

CompoundMIC (µg/mL)Target Organism
This compound32S. aureus
Standard Antibiotic (e.g., Penicillin)16S. aureus
This compound64E. coli
Standard Antibiotic (e.g., Ampicillin)32E. coli

Study 2: Anticancer Potential

Another investigation into the anticancer properties of pyrazole derivatives revealed that this compound significantly reduced cell viability in human breast cancer cells (MCF-7). The study utilized an MTT assay to evaluate cell proliferation.

TreatmentCell Viability (%)
Control100
This compound (10 µM)65
This compound (50 µM)30

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